molecular formula C9H9IO B8397457 2-(4-Iodophenyl)-2-methyloxirane CAS No. 70991-80-9

2-(4-Iodophenyl)-2-methyloxirane

Cat. No. B8397457
M. Wt: 260.07 g/mol
InChI Key: YOYSWHLCLLYKSO-UHFFFAOYSA-N
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Patent
US04230719

Procedure details

To a solution of 15 g of 2-(4-iodophenyl)-2-methyloxirane in 75 ml of toluene was added 1.5 g of powdered Molecular Sieves 4A and the mixture was heated under reflux for 4 hours. After completion of the reaction, the Molecular Sieves was removed by filtration and the filtrate was concentrated and then distilled under reduced pressure to obtain 12.5 g (83% yield) of 2-(4-iodophenyl)propionaldehyde in oily form.
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([CH3:11])[CH2:10][O:9]2)=[CH:4][CH:3]=1>C1(C)C=CC=CC=1>[I:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([CH3:11])[CH:10]=[O:9])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C1(OC1)C
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
75 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the Molecular Sieves was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(C=C1)C(C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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